2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide
Brand Name: Vulcanchem
CAS No.: 851412-26-5
VCID: VC5844172
InChI: InChI=1S/C25H24N2OS/c28-25(26-16-15-20-9-3-1-4-10-20)19-29-24-18-27(17-21-11-5-2-6-12-21)23-14-8-7-13-22(23)24/h1-14,18H,15-17,19H2,(H,26,28)
SMILES: C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Molecular Formula: C25H24N2OS
Molecular Weight: 400.54

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide

CAS No.: 851412-26-5

Cat. No.: VC5844172

Molecular Formula: C25H24N2OS

Molecular Weight: 400.54

* For research use only. Not for human or veterinary use.

2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide - 851412-26-5

Specification

CAS No. 851412-26-5
Molecular Formula C25H24N2OS
Molecular Weight 400.54
IUPAC Name 2-(1-benzylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C25H24N2OS/c28-25(26-16-15-20-9-3-1-4-10-20)19-29-24-18-27(17-21-11-5-2-6-12-21)23-14-8-7-13-22(23)24/h1-14,18H,15-17,19H2,(H,26,28)
Standard InChI Key UYPJCMWOLVVKEP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide is C₂₅H₂₃N₂OS, with a molecular weight of 405.53 g/mol. The structure comprises:

  • A 1-benzyl-1H-indole core, where a benzyl group (-CH₂C₆H₅) is attached to the nitrogen atom of the indole heterocycle.

  • A thioether linkage (-S-) at the 3-position of the indole ring, connecting it to an acetamide moiety.

  • An N-phenethylacetamide group, featuring a phenethylamine-derived side chain.

Structural Analogues and Comparative Analysis

Comparative data from PubChem entries reveals similarities to compounds such as 2-(1H-indol-3-yl)-2-oxo-N-phenylacetamide (PubChem CID 3149448) and N-phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide (PubChem CID 73350966) . Key differences include the substitution of the ketone group with a thioether and the addition of a phenethyl chain in the target compound.

Table 1: Comparative Molecular Properties

Property2-((1-Benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide2-(1H-Indol-3-yl)-2-oxo-N-phenylacetamide N-Phenyl-2-(1-benzyl-1H-indole-3-yl)-2-oxoacetamide
Molecular FormulaC₂₅H₂₃N₂OSC₁₆H₁₂N₂O₂C₂₃H₁₈N₂O₂
Molecular Weight (g/mol)405.53264.28354.40
Key Functional GroupsIndole, thioether, acetamide, phenethylIndole, ketone, acetamideIndole, ketone, acetamide, benzyl

Synthetic Pathways and Methodological Considerations

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide likely involves multi-step reactions, drawing from established protocols for indole derivatives .

Step 1: Synthesis of 1-Benzyl-1H-indole-3-thiol

Indole-3-thiol can be benzylated using benzyl halides under phase-transfer conditions. For example, triethylbenzyl ammonium chloride (TEBAC) in a dichloromethane/NaOH system facilitates N-benzylation with yields of 80–85% .

Step 2: Thioether Formation

The thiol group is reacted with α-chloroacetamide derivatives. A nucleophilic substitution reaction between 1-benzyl-1H-indole-3-thiol and 2-chloro-N-phenethylacetamide in the presence of a base (e.g., K₂CO₃) would yield the target compound:

1-Benzyl-1H-indole-3-thiol + ClCH₂C(O)NHPhenethyl2-((1-Benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide + HCl\text{1-Benzyl-1H-indole-3-thiol + ClCH₂C(O)NHPhenethyl} \rightarrow \text{2-((1-Benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide + HCl}

Purification and Characterization

Purification via flash chromatography (e.g., methanol/DCM gradients) and recrystallization from methanol or ethanol ensures high purity . Characterization by 1H^1H NMR and mass spectrometry would confirm the structure, with expected signals such as:

  • Indole protons: δ 7.2–7.6 ppm (aromatic).

  • Benzyl CH₂: δ 5.4–5.5 ppm.

  • Thioether linkage: No direct proton signal, but confirmed via MS fragmentation.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) due to the acetamide and thioether groups. Limited aqueous solubility (estimated logP ≈ 3.5) .

  • Stability: Susceptible to oxidation at the thioether group; storage under inert atmosphere recommended.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O), 2550 cm⁻¹ (S-H, if present in intermediates), and 3100 cm⁻¹ (aromatic C-H).

  • UV-Vis: λₘₐₓ ≈ 280 nm (indole π→π* transitions).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator